molecular formula C9H12F2N2O2 B1484472 3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098103-07-0

3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484472
CAS RN: 2098103-07-0
M. Wt: 218.2 g/mol
InChI Key: CZEVCPZTGXNCRY-UHFFFAOYSA-N
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Description

The compound “3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The tert-butyl group is a bulky group, which could influence the compound’s conformation and reactivity . The difluoromethyl group is an electron-withdrawing group, which could also affect the compound’s reactivity .

Scientific Research Applications

Synthesis Methodologies

One significant area of research involves the development of novel synthesis methodologies for tetrahydropyrimidine derivatives. For instance, Mosslemin et al. (2004) described a method where tert-butyl isocyanide reacts with trifluoro-4-arylbutan-2,4-diones, resulting in the production of new trifluoromethylated furan derivatives through enolization-cyclization reactions (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004). Similarly, the work of Takahashi, Nagaoka, and Inoue (2004) on the synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones showcases the use of aminouracils and trifluoromethylated compounds to create derivatives with potential for further application in medicinal chemistry (Takahashi, Nagaoka, & Inoue, 2004).

Structural Analysis

The structural analysis of tetrahydropyrimidine derivatives provides insights into their chemical behavior and potential applications. Trilleras et al. (2008) investigated hydrogen-bonded chains in specific derivatives, revealing how minor changes in substituents can significantly affect the hydrogen-bonded structures, offering a basis for designing compounds with tailored physical and chemical properties (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).

Chemical Properties and Reactivity

Research on the chemical properties and reactivity of tetrahydropyrimidine derivatives aims to expand their utility in various chemical syntheses. Rubinov, Zheldakova, Rubinova, and Baranovskii (2008) explored the synthesis and chemical properties of 3-acyl-tetrahydropyridine-2,4-diones, highlighting how these compounds react with carboxylic acid chlorides to produce acyl derivatives, which further react to create enamino derivatives, demonstrating a versatile chemistry useful for developing new pharmacophores (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without this information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

3-tert-butyl-6-(difluoromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-9(2,3)13-6(14)4-5(7(10)11)12-8(13)15/h4,7H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEVCPZTGXNCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
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